Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-(((methylamino)thioxomethyl)amino)-, ethyl ester
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Overview
Description
Preparation Methods
The synthesis of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-(((methylamino)thioxomethyl)amino)-, ethyl ester typically involves a multi-step reaction process . The synthetic route includes the following steps:
Formation of the benzo(b)thiophene core: This step involves the cyclization of appropriate precursors to form the benzo(b)thiophene ring.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through a series of reactions, including oxidation and substitution.
Addition of substituents: The final step involves the addition of the methyl, ethyl ester, and thioxomethylamino groups under specific reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-(((methylamino)thioxomethyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxomethylamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-(((methylamino)thioxomethyl)amino)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-(((methylamino)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-6-methyl-2-(((methylamino)thioxomethyl)amino)-, ethyl ester can be compared with other similar compounds, such as:
- 6-Methyl-2-(3-phenyl-thioureido)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
- Ethyl 6-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share a similar benzo(b)thiophene core and various substituents, but differ in their specific functional groups and overall structure
Properties
CAS No. |
132605-05-1 |
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Molecular Formula |
C14H20N2O2S2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
ethyl 6-methyl-2-(methylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C14H20N2O2S2/c1-4-18-13(17)11-9-6-5-8(2)7-10(9)20-12(11)16-14(19)15-3/h8H,4-7H2,1-3H3,(H2,15,16,19) |
InChI Key |
YOUZDDZQRKSDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=S)NC |
Origin of Product |
United States |
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